N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine
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Overview
Description
N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine typically involves the use of 6-bromoindole as a key starting material. The synthetic route includes the following steps:
N-alkylation: The 6-bromoindole undergoes N-alkylation with an appropriate alkylating agent to form the N-alkylated intermediate.
Acetylation: The N-alkylated intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Glycylglycine Coupling: The acetylated intermediate is coupled with glycylglycine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and hydrolyzed products such as carboxylic acids and amines .
Scientific Research Applications
N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine
- N-[(6-fluoro-1H-indol-1-yl)acetyl]glycylglycine
- N-[(6-methyl-1H-indol-1-yl)acetyl]glycylglycine
Uniqueness
N-[(6-bromo-1H-indol-1-yl)acetyl]glycylglycine is unique due to the presence of the bromine atom on the indole ring, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other derivatives .
Properties
Molecular Formula |
C14H14BrN3O4 |
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Molecular Weight |
368.18 g/mol |
IUPAC Name |
2-[[2-[[2-(6-bromoindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H14BrN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
CCKMMOLAAMBMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
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